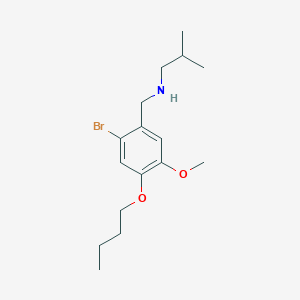![molecular formula C15H12ClF2NO2 B283360 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide](/img/structure/B283360.png)
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for investigating the role of that protein in various biological processes.
Mechanism of Action
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide works by binding to a specific site on the TRPM8 protein, preventing it from functioning properly. This leads to a decrease in the activity of TRPM8 and a subsequent decrease in the sensation of cold temperatures.
Biochemical and Physiological Effects:
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. For example, in animal models, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been shown to reduce pain sensitivity and improve thermoregulation. It has also been shown to have potential applications in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is its specificity for the TRPM8 protein. This allows researchers to investigate the role of TRPM8 in various biological processes without affecting other proteins or systems. However, one limitation of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide. One area of interest is the development of more potent TRPM8 inhibitors, which could be used to investigate the role of this protein in even greater detail. Another potential direction is the investigation of the role of TRPM8 in cancer, which could lead to the development of new cancer treatments. Additionally, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide could be used in combination with other drugs to investigate potential synergistic effects.
Synthesis Methods
The synthesis of 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide involves several steps, starting with the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 2-(difluoromethoxy)aniline to form the final product, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide.
Scientific Research Applications
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in the sensation of cold temperatures. By blocking TRPM8, 3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide can be used to investigate the role of this protein in various physiological processes, such as pain perception and thermoregulation.
properties
Molecular Formula |
C15H12ClF2NO2 |
|---|---|
Molecular Weight |
311.71 g/mol |
IUPAC Name |
3-chloro-N-[2-(difluoromethoxy)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-7-10(8-11(9)16)14(20)19-12-4-2-3-5-13(12)21-15(17)18/h2-8,15H,1H3,(H,19,20) |
InChI Key |
JRUUQXBDIKAAIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[5-chloro-4-[[2-(dimethylamino)ethylamino]methyl]-2-ethoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283284.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)


![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)